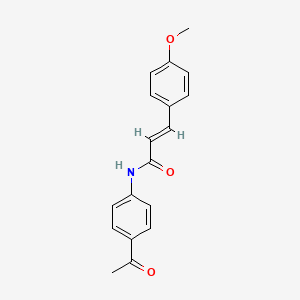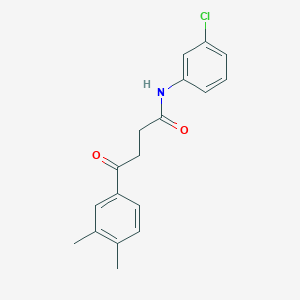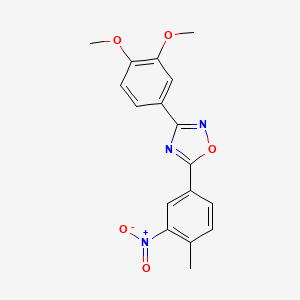
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, also known as AEQ, is a synthetic quinazoline derivative that has been widely used in scientific research. AEQ has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mecanismo De Acción
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione exerts its effects by binding to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. This leads to a downstream effect on various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on protein kinase CK2, 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has also been found to inhibit other kinases such as PIM1 and PIM2. 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has also been shown to induce apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione in lab experiments is its potency and specificity as an inhibitor of protein kinase CK2. This allows researchers to investigate the role of CK2 in various cellular processes with a high degree of precision. However, one limitation of using 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over prolonged periods of time.
Direcciones Futuras
There are several potential future directions for research on 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2. Another potential direction is the investigation of the role of CK2 in various disease states, such as cancer and neurodegenerative disorders. Finally, the development of 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione as a therapeutic agent for cancer treatment is an area of ongoing research.
Métodos De Síntesis
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-ethoxybenzoyl chloride with 3-ethyl-4-methoxyaniline in the presence of an acid catalyst. The resulting intermediate is then reacted with allylamine to yield 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.
Aplicaciones Científicas De Investigación
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been used extensively in scientific research as a tool to investigate various cellular processes. One of the most common applications of 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is in the study of protein kinase activity. 1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is a potent inhibitor of protein kinase CK2, which is involved in a wide range of cellular processes including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
3-ethyl-6,7-dimethoxy-1-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-7-17-11-9-13(21-4)12(20-3)8-10(11)14(18)16(6-2)15(17)19/h5,8-9H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKBIUQZLAABHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)

![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
![1-{2-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5700007.png)
![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)
![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)
![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)


![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)